E3 Ligase Ligand 1A is classified as a small molecule ligand that recruits the von Hippel-Lindau protein, a member of the E3 ubiquitin ligase family. It is specifically based on the (S,R,S)-AHPC scaffold and is cataloged under the identifier 82053 by BPS Bioscience. The compound has a molecular formula of and a molecular weight of 444.6 Da. Its CAS Registry Number is 1948273-02-6 .
The synthesis of E3 Ligase Ligand 1A involves several key steps. A unified five-step synthetic route has been developed for preparing various VHL ligands, including E3 Ligase Ligand 1A. This method typically begins with C–H arylation reactions to form key intermediates, followed by amidation and amine deprotection steps to yield the final product. For instance, researchers have reported high yields (up to 65%) in multigram quantities using commercially available starting materials . The synthetic process is characterized by its efficiency and scalability, allowing for the production of significant amounts of ligand for research purposes.
E3 Ligase Ligand 1A features a complex molecular structure that includes multiple functional groups essential for its interaction with the von Hippel-Lindau protein. The ligand's architecture facilitates strong binding affinity to its target E3 ligase. Structural analyses reveal that the compound's stereochemistry plays a critical role in its biological activity, particularly in forming stable complexes necessary for effective ubiquitination processes .
The chemical reactions involving E3 Ligase Ligand 1A primarily revolve around its role in forming ternary complexes with target proteins and ubiquitin ligases. Upon binding to the von Hippel-Lindau protein, the ligand induces proximity to substrate proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is crucial for targeted protein degradation strategies employed in therapeutic development .
The mechanism of action for E3 Ligase Ligand 1A involves several steps:
This sequential process highlights how E3 Ligase Ligand 1A effectively mediates targeted degradation of specific proteins within cellular environments.
E3 Ligase Ligand 1A exhibits several notable physical and chemical properties:
These properties are essential for ensuring that the ligand can effectively reach its target within biological systems.
E3 Ligase Ligand 1A has significant applications in drug discovery and development, particularly in:
The ubiquitin-proteasome system (UPS) serves as the primary machinery for selective protein degradation in eukaryotic cells, regulating essential processes such as cell cycle progression, DNA repair, and stress responses. This system employs a three-enzyme cascade:
E3 ligases are classified into four structural families based on their ubiquitination mechanisms:
Table 1: Ubiquitin Linkage Types and Functional Consequences
Linkage Type | Primary Functions | E3 Ligase Examples |
---|---|---|
K48 | Proteasomal degradation | CRBN, VHL, MDM2 |
K63 | DNA repair, kinase activation, endocytosis | TRAF6, c-CBL |
K11 | Cell cycle regulation, ER-associated degradation | APC/C, β-TrCP |
K27 | Immune signaling, mitochondrial quality control | HOIP, RNF185 |
M1 (linear) | NF-κB activation, inflammation | LUBAC complex |
Ubiquitin chains form via isopeptide bonds between ubiquitin’s C-terminal glycine and substrate lysine residues, though non-lysine ubiquitination occurs on serine, threonine, or cysteine residues [3] [7]. The diversity of ubiquitin linkages enables precise regulation of substrate fate—K48-linked chains typically target proteins for 26S proteasomal degradation, while K63-linked chains modulate signaling pathways and autophagy [1] [7].
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules comprising three elements:
Upon binding both the target protein and E3 ligase, PROTACs induce ubiquitination of the target, leading to its proteasomal degradation. This catalytic mechanism allows sub-stoichiometric activity—one PROTAC molecule can degrade multiple target proteins—overcoming occupancy limitations of traditional inhibitors [2] [5].
E3 Ligand Optimization Strategies:
Table 2: Clinically Advanced PROTACs and E3 Ligands Used
PROTAC | Target | E3 Ligase | Clinical Phase | E3 Ligand Structure |
---|---|---|---|---|
ARV-110 | AR | CRBN | Phase II | Pomalidomide derivative |
ARV-471 | ER | CRBN | Phase II | Optimized glutarimide scaffold |
DT2216 | BCL-XL | VHL | Phase I | VH032 analog |
KT-474 | IRAK4 | Undisclosed | Phase I | Not public |
Despite successes, >98% of human E3 ligases remain unexploited. CRBN/VHL-based PROTACs face limitations including resistance via E3 downregulation and tissue-specific expression constraints [5] [6].
The narrow utilization of CRBN and VHL in current PROTACs creates therapeutic vulnerabilities:
Strategies for Expanding the E3 Arsenal:
Expanding the E3 toolbox addresses key PROTAC limitations while unlocking degradation of historically undruggable targets (e.g., transcription factors, scaffolding proteins). As of 2025, clinical pipelines include degraders leveraging at least six distinct E3 ligases beyond CRBN/VHL [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7